molecular formula C28H22O6 B340162 biphenyl-4,4'-diyl bis(4-methoxybenzoate)

biphenyl-4,4'-diyl bis(4-methoxybenzoate)

Cat. No.: B340162
M. Wt: 454.5 g/mol
InChI Key: SHQFJLKNJKUORP-UHFFFAOYSA-N
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Description

4’-[(4-Methoxybenzoyl)oxy][1,1’-biphenyl]-4-yl 4-methoxybenzoate is an organic compound with the molecular formula C28H22O6. This compound is characterized by its biphenyl structure, which is substituted with methoxybenzoyl groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-[(4-Methoxybenzoyl)oxy][1,1’-biphenyl]-4-yl 4-methoxybenzoate typically involves the esterification of 4-methoxybenzoic acid with 4-hydroxybiphenyl. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4’-[(4-Methoxybenzoyl)oxy][1,1’-biphenyl]-4-yl 4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4’-[(4-Methoxybenzoyl)oxy][1,1’-biphenyl]-4-yl 4-methoxybenzoate is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 4’-[(4-Methoxybenzoyl)oxy][1,1’-biphenyl]-4-yl 4-methoxybenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-[(4-Methoxybenzoyl)oxy][1,1’-biphenyl]-4-yl 4-methoxybenzoate is unique due to its biphenyl structure, which provides rigidity and stability. This structural feature makes it suitable for applications requiring high thermal and chemical stability .

Properties

Molecular Formula

C28H22O6

Molecular Weight

454.5 g/mol

IUPAC Name

[4-[4-(4-methoxybenzoyl)oxyphenyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C28H22O6/c1-31-23-11-7-21(8-12-23)27(29)33-25-15-3-19(4-16-25)20-5-17-26(18-6-20)34-28(30)22-9-13-24(32-2)14-10-22/h3-18H,1-2H3

InChI Key

SHQFJLKNJKUORP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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